
Dapsone-13C12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dapsone-13C12, also known as 4,4′-Diaminodiphenyl sulfone-13C12, is a labeled form of Dapsone where twelve carbon atoms are replaced with the carbon-13 isotope. Dapsone itself is a sulfonamide antibiotic with bacteriostatic, antimycobacterial, and antiprotozoal activities. It is primarily used in the treatment of leprosy, dermatitis herpetiformis, and acne vulgaris .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dapsone-13C12 involves the incorporation of carbon-13 into the Dapsone molecule. One common method is through the use of labeled benzene derivatives. The process typically involves the nitration of 13C-labeled benzene to form 13C-labeled nitrobenzene, followed by reduction to 13C-labeled aniline. This is then reacted with sulfuric acid to form 13C-labeled sulfanilic acid, which is subsequently converted to this compound through a series of reactions involving diazotization and coupling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the labeled compound. Techniques such as liquid-assisted grinding and spray drying are employed to produce the compound in bulk .
化学反应分析
Types of Reactions
Dapsone-13C12 undergoes various chemical reactions, including:
Oxidation: Dapsone can be oxidized to form hydroxylamine derivatives.
Reduction: Reduction of Dapsone leads to the formation of diaminodiphenyl sulfone.
Substitution: Nucleophilic substitution reactions can occur on the aromatic rings of Dapsone
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions
Major Products Formed
Oxidation: Hydroxylamine derivatives.
Reduction: Diaminodiphenyl sulfone.
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Dapsone-13C12 is extensively used in scientific research due to its labeled carbon atoms, which allow for detailed tracking and analysis in various studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug behavior in the body.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
作用机制
Dapsone-13C12 exerts its effects by inhibiting the synthesis of dihydrofolic acid through competition with para-aminobenzoate for the active site of dihydropteroate synthetase. This inhibition prevents the formation of folic acid, which is essential for bacterial growth and replication. Additionally, Dapsone has anti-inflammatory properties by inhibiting the production of reactive oxygen species and reducing the effect of eosinophil peroxidase on mast cells .
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with similar bacteriostatic properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Trimethoprim: Often combined with sulfonamides for synergistic antibacterial effects
Uniqueness
Dapsone-13C12 is unique due to its labeled carbon atoms, which make it an invaluable tool in research for tracking and studying metabolic processes. Its ability to penetrate the blood-brain barrier and its broad-spectrum antibacterial and anti-inflammatory properties further distinguish it from other similar compounds .
属性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
260.22 g/mol |
IUPAC 名称 |
4-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI 键 |
MQJKPEGWNLWLTK-WCGVKTIYSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)
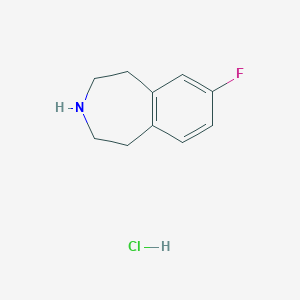
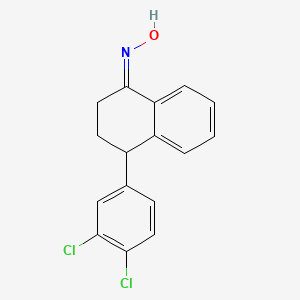
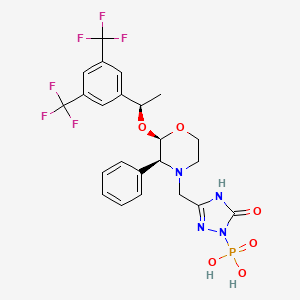
![3-Bromo-7-methylpyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B13844481.png)
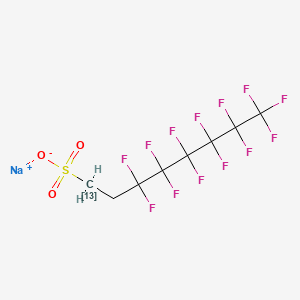
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
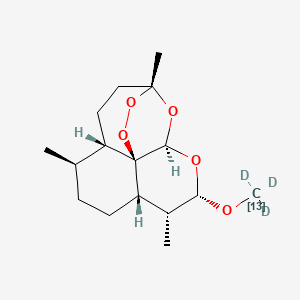
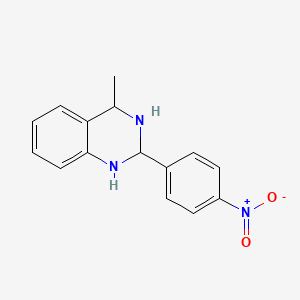
![2-[2-[2-Chloro-3-[2-[3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-(3-isothiocyanatopropyl)-1,1-dimethylbenzo[e]indole;bromide](/img/structure/B13844527.png)
